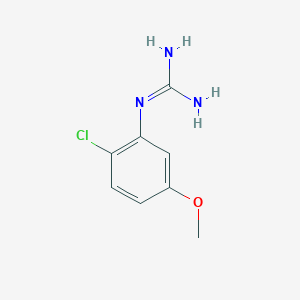
1-(2-Chloro-5-methoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their diverse biological activities and are often used in pharmaceuticals and biochemical research. The compound features a guanidine group attached to a benzene ring substituted with chlorine and methoxy groups.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-5-methoxyphenyl)guanidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another approach uses N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often involve the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Analyse Des Réactions Chimiques
1-(2-Chloro-5-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like acetonitrile or ethanol, and catalysts such as transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloro-5-methoxyphenyl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its binding to specific molecular targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
Guanidine: A simple guanidine molecule used in treating muscle weakness and fatigue.
N,N’-disubstituted guanidines: These compounds have diverse biological activities and are used in pharmaceuticals and biochemical research.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Activité Biologique
1-(2-Chloro-5-methoxyphenyl)guanidine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and findings from recent studies.
The compound features a chloro and methoxy substitution on the phenyl ring, which significantly influences its biological activity. The specific substitution pattern enhances the compound's ability to interact with molecular targets, making it a valuable scaffold in medicinal chemistry.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : The compound enhances the release of acetylcholine following nerve impulses, which is crucial for neurotransmission. It also modulates the rates of depolarization and repolarization in muscle cell membranes.
- Hydrogen Bonding : The presence of chloro and methoxy groups increases binding affinity to specific enzymes or receptors, potentially stabilizing their active conformations.
Antitumor Activity
Recent studies have highlighted the antitumor potential of guanidine derivatives, including this compound. In vitro assays have demonstrated significant inhibition of tumor growth against various cancer cell lines. For instance, a related study reported that substituted guanidines showed excellent inhibition against Agrobacterium tumefaciens-induced tumors in potato disc assays, with some compounds achieving up to 80% tumor inhibition compared to standard treatments .
Antioxidant and Antimicrobial Properties
The compound has also been evaluated for its antioxidant and antimicrobial activities. Research indicates that guanidine derivatives possess a broad spectrum of biological activities, including:
- Antioxidant Activity : These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial and fungal strains, contributing to their potential use in treating infections .
Case Studies and Research Findings
A summary of key findings from recent research on the biological activity of this compound is presented below:
Propriétés
Formule moléculaire |
C8H10ClN3O |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
2-(2-chloro-5-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3O/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clé InChI |
OANZCZYLNDTLOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















